An In-Depth Technical Guide to Octyl Hydrogen Phthalate: Chemical Properties, Structure, and Analysis
An In-Depth Technical Guide to Octyl Hydrogen Phthalate: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of octyl hydrogen phthalate, also known as mono-n-octyl phthalate (MnOP). As a primary metabolite of the widely used plasticizer di-n-octyl phthalate (DNOP), understanding the chemical behavior of MnOP is critical for toxicological research, environmental monitoring, and in the context of drug development where excipient and packaging leachables are a significant concern. This document moves beyond a simple recitation of facts to provide causal explanations for the compound's properties and detailed methodologies for its synthesis and analysis, reflecting field-proven insights.
Introduction: The Significance of a Primary Metabolite
Octyl hydrogen phthalate is a phthalic acid monoester, formed by the formal condensation of one of the carboxy groups of phthalic acid with octan-1-ol.[1] It is not typically used as a primary industrial chemical but is of significant interest as it is the primary hydrolytic metabolite of di-n-octyl phthalate (DNOP) in biological systems.[2][3] The metabolic conversion from the diester to the monoester is a critical activation step, as the monoester is often considered the more biologically active form.[4] Phthalates as a class are recognized as endocrine disruptors, and their ability to interfere with hormonal balance makes the study of their metabolites, such as MnOP, a priority in toxicology and regulatory science.[4]
Chemical Structure and Identification
The structural characteristics of octyl hydrogen phthalate define its chemical behavior and analytical profile. It consists of a benzene ring with two carboxylic acid groups in the ortho position, one of which is esterified with an eight-carbon alkyl chain, while the other remains a free carboxylic acid.
Key Identifiers:
| Identifier | Value |
| CAS Number | 5393-19-1[1] |
| Molecular Formula | C₁₆H₂₂O₄[5] |
| Molecular Weight | 278.34 g/mol [6] |
| IUPAC Name | 2-(octyloxycarbonyl)benzoic acid[5] |
| Synonyms | Mono-n-octyl phthalate, Monooctyl phthalate, Hydrogen octyl phthalate[6] |
graph Octyl_Hydrogen_Phthalate_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,-0.5!", label="C"]; C3 [pos="-0.87,-1.5!", label="C"]; C4 [pos="0,-2!", label="C"]; C5 [pos="0.87,-1.5!", label="C"]; C6 [pos="0.87,-0.5!", label="C"];
// Aromatic Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents C_ester [pos="1.87,-0.5!", label="C"]; O_ester1 [pos="2.37,0.5!", label="O"]; O_ester2 [pos="2.37,-1.5!", label="O"]; C_acid [pos="-1.87,-0.5!", label="C"]; O_acid1 [pos="-2.37,0.5!", label="O"]; O_acid2 [pos="-2.37,-1.5!", label="OH"];
C6 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2;
C1 -- C_acid; C_acid -- O_acid1 [style=double]; C_acid -- O_acid2;
// Octyl Chain C7 [pos="3.37,-1.5!", label="CH₂"]; C8 [pos="4.37,-1.5!", label="CH₂"]; C9 [pos="5.37,-1.5!", label="CH₂"]; C10 [pos="6.37,-1.5!", label="CH₂"]; C11 [pos="7.37,-1.5!", label="CH₂"]; C12 [pos="8.37,-1.5!", label="CH₂"]; C13 [pos="9.37,-1.5!", label="CH₂"]; C14 [pos="10.37,-1.5!", label="CH₃"];
O_ester2 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; }
Caption: Chemical structure of octyl hydrogen phthalate.
Physicochemical Properties
The physical and chemical properties of octyl hydrogen phthalate influence its environmental fate, bioavailability, and analytical behavior.
| Property | Value | Source |
| Physical State | Colorless to pale yellow liquid | [1] |
| Solubility | Slightly soluble in chloroform and methanol | - |
| Topological Polar Surface Area | 63.6 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 10 | [6] |
| Storage Temperature | 2°C to 8°C, protected from light | [7] |
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the octyl chain, and the acidic proton of the carboxylic acid. The aromatic protons will appear in the downfield region (typically 7.5-8.0 ppm), likely as a complex multiplet due to ortho- and meta-coupling. The methylene group adjacent to the ester oxygen (-OCH₂-) will be deshielded and appear around 4.3 ppm as a triplet. The other methylene groups of the octyl chain will resonate further upfield (1.2-1.7 ppm), and the terminal methyl group will be a triplet around 0.9 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylic acid (around 167-172 ppm). The aromatic carbons will resonate in the 128-135 ppm region. The carbon of the methylene group attached to the ester oxygen will be found around 65 ppm, with the other aliphatic carbons of the octyl chain appearing between 14 and 32 ppm.[7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of octyl hydrogen phthalate will exhibit characteristic absorption bands corresponding to its functional groups. A strong, broad absorption due to the O-H stretching of the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. Two strong C=O stretching vibrations are expected: one for the ester carbonyl around 1725 cm⁻¹ and another for the carboxylic acid carbonyl around 1700 cm⁻¹. C-O stretching vibrations for the ester and carboxylic acid will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching will be seen in the 1450-1600 cm⁻¹ range.[9]
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of phthalates often results in a prominent fragment ion at m/z 149, which corresponds to the protonated phthalic anhydride fragment.[2] For mono-n-octyl phthalate, the molecular ion [M]⁺ at m/z 278 may be observed, though it might be of low intensity. Other expected fragments would arise from the loss of the octyl chain and rearrangements. In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ at m/z 277 would be the parent ion. Tandem mass spectrometry (MS/MS) of this ion would likely show a characteristic loss of CO₂ (44 Da) and potentially the loss of the octene (112 Da).[10]
Synthesis and Reactivity
Laboratory Synthesis of Octyl Hydrogen Phthalate
Octyl hydrogen phthalate can be synthesized by the mono-esterification of phthalic anhydride with n-octanol. The reaction is typically carried out by heating a 1:1 molar ratio of the reactants.[11][12] The use of a catalyst is generally not necessary for the formation of the monoester, as the reaction proceeds readily at elevated temperatures.[13]
Experimental Protocol: Synthesis of Mono-n-octyl Phthalate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phthalic anhydride and n-octanol.
-
Heating: Heat the mixture to 120-140 °C with continuous stirring. The reaction progress can be monitored by the disappearance of the solid phthalic anhydride. The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, the reaction mixture, which is primarily the monoester, can be used as is for some applications or purified.
-
Purification (Optional): To isolate the pure mono-n-octyl phthalate, the crude product can be dissolved in a suitable solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to remove any unreacted phthalic anhydride and phthalic acid. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography on silica gel.
Caption: Workflow for the synthesis of mono-n-octyl phthalate.
Chemical Reactivity and Stability
-
Hydrolysis: As an ester, octyl hydrogen phthalate is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield phthalic acid and n-octanol. The rate of hydrolysis is generally slow under neutral environmental conditions.
-
Esterification: The remaining carboxylic acid group can be esterified under acidic conditions with another alcohol to form a diester.
-
Stability: The compound is stable under recommended storage conditions (refrigerated and protected from light). Prolonged exposure to high temperatures or strong acids/bases will lead to degradation.
Analytical Methodology for Biological Samples
The quantification of octyl hydrogen phthalate in biological matrices such as urine is crucial for human biomonitoring studies. The method of choice is typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) due to its high sensitivity and selectivity.
Experimental Protocol: Quantification of Mono-n-octyl Phthalate in Urine by LC-MS/MS
-
Sample Preparation (Enzymatic Hydrolysis):
-
To 100 µL of urine sample in a glass tube, add an internal standard solution (e.g., ¹³C-labeled mono-n-octyl phthalate).
-
Add a buffer solution (e.g., ammonium acetate) to adjust the pH to ~6.5.
-
Add β-glucuronidase enzyme to deconjugate the glucuronidated metabolites.
-
Incubate the mixture at 37°C for 90 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
Inject an aliquot onto a reversed-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Detect the analyte using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The transition from the deprotonated parent ion [M-H]⁻ to a specific product ion is monitored for quantification.
-
Sources
- 1. CAS 5393-19-1: Mono-n-octyl phthalate | CymitQuimica [cymitquimica.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 4. Exposome-Explorer - Mono-n-octyl phthalate (MnOP) (Compound) [exposome-explorer.iarc.fr]
- 5. Mono-n-octyl phthalate | C16H22O4 | CID 79362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. isotope.com [isotope.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2001007395A1 - Composition containing phthalic acid monoester - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. isotope.com [isotope.com]
- 13. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
